(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol
Description
(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral pyrrolidine derivative featuring a methanol group at the 2-position and a methyl substituent at the 3-position of the pyrrolidine ring.
The compound’s stereospecificity suggests utility in enantioselective reactions, where the spatial arrangement of substituents influences molecular interactions. For instance, similar (2S,3S)-configured pyrrolidine derivatives serve as chiral ligands or building blocks for bioactive molecules .
Properties
IUPAC Name |
[(2S,3S)-3-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the Michael addition reaction of a Ni(II) complex of a chiral Gly-Schiff base . This method ensures high stereoselectivity and yields the desired (2S,3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Organic Synthesis
(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Research indicates that derivatives of pyrrolidine compounds can exhibit biological activities such as:
- Antimicrobial Activity : Studies have shown that certain pyrrolidine derivatives possess significant antimicrobial properties, making them candidates for drug development against bacterial infections .
- Anticonvulsant Properties : Similar compounds have demonstrated efficacy as anticonvulsants in preclinical models, suggesting that this compound may also exhibit similar pharmacological effects .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes. This characteristic is crucial for biochemical studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors as therapeutic agents .
Case Study 1: Antimicrobial Activity
A study published in 2018 synthesized a series of pyrrolidine derivatives and evaluated their antimicrobial activities. The results showed that certain derivatives exhibited significant inhibition zones against various bacterial strains, highlighting the potential of pyrrolidine-based compounds in antibiotic development .
Case Study 2: Anticonvulsant Activity
In a pharmacological evaluation involving related pyrrolidine compounds, researchers found promising results indicating anticonvulsant activity in animal models. These findings suggest that this compound could be further explored for its potential use in treating epilepsy and other neurological disorders .
Mechanism of Action
The mechanism of action of (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol with structurally related compounds derived from the evidence:
Key Differences and Implications
Fluoropyridyl and methoxyethyl substituents (as in ) improve solubility and metabolic stability, making them preferable in central nervous system (CNS) drug candidates.
Stereochemical Influence :
- The (2S,3S) configuration in both the target compound and the 4-methoxyphenyl analog is crucial for enantioselectivity in catalysis. For example, such stereochemistry in ligands can dictate the outcome of asymmetric hydrogenation reactions.
Applications :
- The 4-methoxyphenyl derivative is explicitly used in pharmaceutical synthesis, likely due to its bulky aromatic group aiding in chiral recognition.
- Fluoropyridyl analogs are linked to kinase inhibitors, highlighting the role of halogen atoms in target binding.
Notes
Data Limitations: Direct physicochemical or toxicological data for this compound are unavailable in the provided evidence. Properties are inferred from structural analogs.
Synthetic Relevance: The stereospecific synthesis of such compounds often employs chiral auxiliaries or enzymatic resolution, as seen in related pyrrolidine methanol derivatives .
Biological Activity
Overview
(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound features a pyrrolidine ring with a hydroxyl group and a methyl group, which contribute to its biological activity and interactions with biomolecules.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 113.17 g/mol
- Chirality : The (2S,3S) configuration indicates specific spatial arrangements that are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chiral nature of the compound allows it to exhibit different binding affinities depending on the stereochemistry involved.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signal transduction pathways that could lead to therapeutic effects in neurological disorders.
Biological Activity Data
The following table summarizes the biological activities reported for this compound across various studies:
Case Study 1: HIV-1 Protease Inhibition
A study focused on designing inhibitors for HIV-1 protease incorporated this compound as a key component. The compound demonstrated significant inhibitory activity, leading to improved antiviral efficacy compared to previous compounds in the series. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrrolidine ring enhanced binding affinity.
Case Study 2: Antimalarial Activity
Research conducted on the antimalarial properties of this compound indicated potent activity against multiple strains of Plasmodium falciparum. The mechanism was elucidated through genetic methods that identified specific targets within the parasite's metabolic pathways, showcasing the compound's potential as a lead candidate for new antimalarial drugs.
Q & A
Q. What are the standard synthetic routes for preparing (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol, and what reaction conditions are critical for stereochemical control?
The synthesis of this pyrrolidine derivative often involves stereoselective reduction or chiral auxiliary-mediated reactions. For example, sodium borohydride (NaBH₄) in methanol under controlled pH can reduce ketone intermediates while preserving stereochemistry . Key conditions include temperature control (room temperature or reflux) and solvent polarity to minimize racemization. Monitoring reaction progress via TLC or HPLC is recommended to ensure enantiomeric purity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry through coupling constants (e.g., vicinal coupling in pyrrolidine rings) and chemical shift splitting .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
- Polarimetry : Measures optical rotation to verify enantiomeric excess .
Q. What safety protocols should be prioritized when handling this compound, given limited toxicological data?
While the Safety Data Sheet (SDS) lacks comprehensive toxicology , standard precautions include:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
- Catalyst Screening : Chiral catalysts like BINAP-metal complexes (e.g., Ru-BINAP) enhance enantioselectivity in hydrogenation steps .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility and reduce side reactions .
- Flow Chemistry : Continuous reactors minimize thermal gradients and improve reproducibility .
Q. What mechanisms underlie the bioactivity of this compound in neurological or antimicrobial studies?
- Receptor Binding : Molecular docking studies suggest affinity for GABA receptors due to structural similarity to pyrrolidine-based neuromodulators .
- Enzyme Inhibition : The hydroxyl and methyl groups may interact with active sites of bacterial enzymes (e.g., peptidoglycan transpeptidases) .
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity and patch-clamp electrophysiology for neurological effects .
Q. How can contradictions in stability or reactivity data between sources be resolved experimentally?
- Stress Testing : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- Comparative Studies : Replicate synthesis and characterization protocols from conflicting literature to identify variables (e.g., impurity profiles) .
- Computational Modeling : DFT calculations predict thermodynamic stability of stereoisomers under varying conditions .
Methodological Guidance
Q. What strategies are recommended for synthesizing structural analogs to explore structure-activity relationships (SAR)?
- Side-Chain Modification : Introduce fluorinated or bulky substituents at the 3-methyl position via Grignard reactions or SN2 substitutions .
- Scaffold Hybridization : Combine the pyrrolidine core with pyridine or benzofuran moieties using cross-coupling (e.g., Suzuki-Miyaura) .
Q. How should researchers address gaps in ecological impact data for this compound?
- Microcosm Studies : Assess biodegradability in soil/water systems using OECD 301 protocols .
- Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
